Cas no 1343715-40-1 (Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core with a methylamino substituent at the 2-position and a methyl ester group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The saturated cyclohexene ring enhances stability, while the ester functionality allows for further derivatization. Its well-defined reactivity profile makes it valuable for constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Suitable for use in medicinal chemistry, it offers a balance of reactivity and selectivity for targeted synthesis.
Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate structure
1343715-40-1 structure
Product name:Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No:1343715-40-1
MF:C11H15NO2S
Molecular Weight:225.30730175972
CID:5869556
PubChem ID:63089506

Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-4206079
    • 1343715-40-1
    • methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • AKOS012389781
    • Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • インチ: 1S/C11H15NO2S/c1-12-10-9(11(13)14-2)7-5-3-4-6-8(7)15-10/h12H,3-6H2,1-2H3
    • InChIKey: ZVRUNAVGLHMVGU-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC)C2=C1CCCC2)NC

計算された属性

  • 精确分子量: 225.08234989g/mol
  • 同位素质量: 225.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 66.6Ų

Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4206079-0.5g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
0.5g
$451.0 2025-03-15
Enamine
EN300-4206079-0.1g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
0.1g
$414.0 2025-03-15
Enamine
EN300-4206079-10.0g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
10.0g
$2024.0 2025-03-15
Enamine
EN300-4206079-0.25g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
0.25g
$432.0 2025-03-15
Enamine
EN300-4206079-1.0g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
1.0g
$470.0 2025-03-15
Enamine
EN300-4206079-2.5g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
2.5g
$923.0 2025-03-15
Enamine
EN300-4206079-5.0g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
5.0g
$1364.0 2025-03-15
Enamine
EN300-4206079-0.05g
methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
1343715-40-1 95.0%
0.05g
$395.0 2025-03-15

Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 関連文献

Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateに関する追加情報

Research Briefing on Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1343715-40-1)

Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1343715-40-1) is a synthetic organic compound that has recently gained attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This benzothiophene derivative exhibits a unique structural framework that makes it particularly interesting for drug discovery efforts targeting various disease pathways.

Recent studies have focused on the compound's role as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features, including the tetrahydrobenzothiophene core and ester functionality, provide multiple sites for chemical modification, enabling the development of diverse drug candidates. Researchers have particularly noted its potential in central nervous system (CNS) drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in developing novel kinase inhibitors. The research team demonstrated that derivatives of 1343715-40-1 showed promising activity against several protein kinases involved in cancer progression and neurodegenerative diseases. The study highlighted the compound's favorable physicochemical properties, including good blood-brain barrier permeability, which is crucial for CNS-targeted therapeutics.

In the field of antimicrobial research, a recent investigation (Bioorganic Chemistry, 2024) reported that structural analogs of Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibited significant activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis and efflux pump mechanisms.

The compound's safety profile has also been examined in recent preclinical studies. A 2023 toxicological assessment published in Chemical Research in Toxicology found that the parent compound and several derivatives showed acceptable toxicity profiles in animal models, with no significant hepatotoxicity or cardiotoxicity observed at therapeutic doses. These findings support further development of this chemical scaffold for pharmaceutical applications.

Current research directions include exploring the compound's potential in developing treatments for neurological disorders, with particular interest in its modulatory effects on neurotransmitter systems. Several pharmaceutical companies have included derivatives of 1343715-40-1 in their drug discovery pipelines, indicating growing industry interest in this chemical entity.

Future research will likely focus on optimizing the compound's pharmacokinetic properties and exploring its therapeutic potential in combination therapies. The versatility of this chemical scaffold suggests it may play an increasingly important role in medicinal chemistry and drug development in the coming years.

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